Product packaging for 1-(3,5-difluorophenyl)-1H-pyrrole(Cat. No.:CAS No. 1153146-76-9)

1-(3,5-difluorophenyl)-1H-pyrrole

Cat. No.: B2714517
CAS No.: 1153146-76-9
M. Wt: 179.17
InChI Key: ZFRQRQPGOJWNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyrrole (B145914) Chemistry and Fluorinated Organic Compounds

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₅N, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. mdpi.comresearchgate.net Its electron-rich nature makes it susceptible to electrophilic substitution and a versatile building block in organic synthesis. mdpi.com The field of fluorinated organic compounds has seen explosive growth, driven by the unique properties that fluorine atoms confer upon a molecule. researchgate.networktribe.com The high electronegativity and small size of fluorine can dramatically alter a compound's electronic landscape, pKa, and conformational preferences.

The convergence of pyrrole chemistry and organofluorine chemistry gives rise to fluorinated pyrrole derivatives, a class of compounds with significant potential. researchgate.netresearchgate.net The synthesis of these molecules can be approached in two primary ways: direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring from fluorine-containing precursors. researchgate.net Both strategies present unique challenges and opportunities for chemists.

Significance of 1-(3,5-difluorophenyl)-1H-pyrrole in Contemporary Chemical Research

This compound has emerged as a compound of interest due to the strategic placement of two fluorine atoms on the N-phenyl substituent. This specific substitution pattern significantly influences the molecule's electronic properties and its potential interactions in biological and material systems. The 3,5-difluoro substitution creates a symmetrical electron-withdrawing effect on the phenyl ring, which in turn modulates the electronic character of the pyrrole ring.

This compound and its derivatives have found applications as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. smolecule.comnih.gov For instance, derivatives of this compound have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors. nih.gov

Overview of Research Scope and Objectives Pertaining to this compound

The primary research objectives concerning this compound encompass several key areas:

Synthesis: Developing efficient and scalable synthetic routes to access the parent compound and its derivatives. This includes exploring various catalytic systems and reaction conditions.

Structural and Spectroscopic Analysis: Thoroughly characterizing the molecule's structure and properties using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). rsc.orgacgpubs.orgorganicchemistrydata.org

Reactivity Studies: Investigating the reactivity of the pyrrole and difluorophenyl rings to understand how the fluorine substituents influence chemical transformations.

Applications in Medicinal Chemistry: Designing and synthesizing novel derivatives with potential biological activity, leveraging the unique properties imparted by the difluorophenyl group. nih.govscispace.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and further research.

PropertyValue
IUPAC Name This compound fluorochem.co.uk
CAS Number 1153146-76-9 fluorochem.co.uk
Molecular Formula C₁₀H₇F₂N uni.lu
Monoisotopic Mass 179.05466 Da uni.lu
InChI Key ZFRQRQPGOJWNEJ-UHFFFAOYSA-N fluorochem.co.uk

This table is interactive. Click on the headers to sort.

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of a related compound, 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole, shows characteristic signals for the aromatic and pyrrole protons. rsc.org For this compound itself, one would expect to see distinct signals for the pyrrole protons and the protons on the difluorophenyl ring, with coupling patterns reflecting their relative positions.

¹³C NMR Spectroscopy

The carbon NMR spectrum of 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole reveals the impact of the fluorine atoms on the chemical shifts of the phenyl carbons. rsc.org The carbons directly bonded to fluorine exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of a related imine, N-[(3,5-Difluorophenyl)methylene]-4-methylbenzenesulfonamide, displays characteristic absorption bands for the C=N and -SO₂N- groups. rsc.org For this compound, key IR absorptions would include those for C-H stretching of the aromatic and pyrrole rings, C=C stretching within the rings, and C-F stretching.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic methodologies, often involving the condensation of 3,5-difluoroaniline (B1215098) with a suitable 1,4-dicarbonyl compound in a Paal-Knorr pyrrole synthesis. ejbps.com The reactivity of the molecule is influenced by the electron-withdrawing nature of the 3,5-difluorophenyl group, which can affect the nucleophilicity of the pyrrole ring.

Applications in Research

The unique structural and electronic features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry

Derivatives of this compound have been explored for their potential as COX-2 inhibitors. For example, the compound 2-(3,5-Dibromophenyl)-1-(3,5-difluorophenyl)-5-methyl-1H-pyrrole has been synthesized and characterized in this context. nih.gov The difluorophenyl moiety is often incorporated to enhance binding affinity and metabolic stability.

Material Science

While specific applications in material science for this exact compound are not extensively documented in the provided search results, fluorinated aromatic compounds, in general, are of interest for creating materials with specific electronic and optical properties. smolecule.com The electron-deficient nature of the difluorophenyl ring could be exploited in the design of novel organic electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2N B2714517 1-(3,5-difluorophenyl)-1H-pyrrole CAS No. 1153146-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRQRQPGOJWNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 3,5 Difluorophenyl 1h Pyrrole

Classical Approaches for Pyrrole (B145914) Synthesis and Their Adaptation for 1-(3,5-difluorophenyl)-1H-pyrrole

Traditional methods for pyrrole ring formation, established in the late 19th century, remain relevant, although often requiring adaptation for specific substrates like this compound. mdpi.comsemanticscholar.org These methods typically involve the condensation of carbonyl compounds with amines. mdpi.com

Paal-Knorr Condensation and Analogous Routes

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), usually under acidic conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To synthesize this compound, this reaction involves the cyclization of a 1,4-diketone, such as 2,5-hexanedione, with 3,5-difluoroaniline (B1215098). mdpi.comalfa-chemistry.com

The mechanism proceeds via the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.org Subsequent intramolecular attack and dehydration steps lead to the formation of the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com While effective, the Paal-Knorr reaction can be limited by harsh conditions, such as prolonged heating in acid, which might not be suitable for sensitive substrates. rgmcet.edu.in To mitigate this, numerous modifications have been developed, including the use of various acid catalysts and greener reaction protocols. rgmcet.edu.inresearchgate.net

Table 1: Examples of Paal-Knorr Synthesis Conditions

Reactants Catalyst/Solvent Conditions Yield Reference
2,5-Hexanedione, 3,5-Difluoroaniline Acetic Acid Reflux Moderate to Good mdpi.com, alfa-chemistry.com
2,5-Dimethoxytetrahydrofuran (B146720), 3,5-Difluoroaniline Acid Catalyst Varies Good researchgate.net
Acetonylacetone, Primary Amines CATAPAL 200 (Alumina) 60°C, 45 min 68-97% mdpi.com

Note: This table provides representative examples. Specific yields for this compound may vary based on precise conditions.

Hantzsch Pyrrole Synthesis Modifications

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. researchgate.netwikipedia.org While a versatile method for producing substituted pyrroles, its direct application for the unsubstituted pyrrole ring of this compound is less common. wikipedia.org The classical Hantzsch synthesis typically yields pyrroles with multiple substituents dictated by the starting materials.

Adapting this method for the target compound would necessitate starting materials that lead to an unsubstituted pyrrole ring, which complicates the synthetic design. The mechanism involves the formation of an enamine from the β-ketoester and the amine (3,5-difluoroaniline), which then reacts with the α-haloketone. wikipedia.org Subsequent cyclization and dehydration afford the pyrrole product. wikipedia.org

Knorr Pyrrole Synthesis and Related Methods

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a ketone or ester that has an α-methylene group. mdpi.comwikipedia.org Similar to the Hantzsch synthesis, the Knorr method typically produces substituted pyrroles. mdpi.com Its adaptation for the synthesis of the unsubstituted this compound would require specific, and often complex, starting materials to avoid substitutions on the pyrrole core.

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. arkat-usa.org These approaches often offer milder reaction conditions and broader substrate scope compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N Cross-Coupling, Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds and are widely used for synthesizing N-aryl heterocycles. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a prominent method for C-N bond formation. acs.orgorganic-chemistry.org The synthesis of this compound can be achieved by coupling pyrrole with a 3,5-difluorophenyl halide (e.g., 1-bromo-3,5-difluorobenzene (B42898) or 1-chloro-3,5-difluorobenzene). acs.orgorganic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. acs.orgmit.edu The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. acs.orgmit.edu

Ullmann Condensation: A copper-catalyzed alternative to palladium-based methods, the Ullmann condensation, can also be used to synthesize this compound. wikipedia.orgorganic-chemistry.org This reaction involves coupling an aryl halide with pyrrole, typically at high temperatures. wikipedia.org Modern variations have been developed that utilize ligands such as diamines or amino acids to facilitate the reaction under milder conditions and with lower catalyst loadings. wikipedia.orgorganic-chemistry.orgresearchgate.net

Suzuki Coupling: While primarily known for C-C bond formation, variations of the Suzuki coupling can also be used for C-N bond formation. This would involve the reaction of a pyrrole boronic acid or its equivalent with a 3,5-difluorophenyl halide, or conversely, 3,5-difluorophenylboronic acid with a suitable N-substituted pyrrole derivative.

Table 2: Overview of Transition Metal-Catalyzed Syntheses

Reaction Type Catalyst/Ligand System Reactants General Conditions Reference
Buchwald-Hartwig Pd(OAc)₂, Phosphine Ligand (e.g., XPhos, SPhos) Pyrrole, 1-Bromo-3,5-difluorobenzene Base (e.g., NaOtBu, Cs₂CO₃), Toluene/Dioxane, 80-110°C organic-chemistry.org, acs.org
Ullmann Condensation CuI, Ligand (e.g., L-proline, DMEDA) Pyrrole, 1-Iodo-3,5-difluorobenzene Base (e.g., K₂CO₃, Cs₂CO₃), DMSO/DMF, 100-140°C wikipedia.org, researchgate.net

Note: This table presents generalized conditions. Specific parameters are optimized for each substrate combination.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.govwindows.net For the synthesis of N-arylpyrroles, organocatalytic methods are being developed, often focusing on activating the substrates through hydrogen bonding or other non-covalent interactions. nih.gov

For instance, chiral phosphoric acids have been used as organocatalysts in the enantioselective synthesis of axially chiral arylpyrroles through a Paal-Knorr type reaction. nih.gov While this specific example focuses on chirality, it highlights the potential of organocatalysts to promote the key bond-forming steps. Research in this area aims to develop catalysts that can facilitate the direct N-arylation of pyrrole with suitable phenylating agents under mild, metal-free conditions. windows.net For example, N-methylimidazole has been used as an organocatalyst to synthesize functionalized pyrroles. windows.net

Photoredox Catalysis in Pyrrole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.org In the context of pyrrole synthesis, photoredox catalysis offers novel pathways for the construction of the heterocyclic core. One approach involves the generation of radical intermediates that can participate in cyclization reactions. For instance, N-aryl α-amino acids can serve as precursors to α-aminoalkyl radicals, which can then undergo reactions to form pyrrole derivatives. acs.org

While a specific photoredox synthesis for this compound has not been detailed in the literature, general methods for the synthesis of β-substituted pyrroles from N-aryl pyrrolidines have been developed using photoredox catalysis. researchgate.netd-nb.infonih.gov These methods often involve an oxidative dehydrogenative aromatization process. The application of such a strategy to a suitable precursor could provide a viable route to the target compound. The key advantage of photoredox catalysis lies in its ability to proceed at ambient temperature, offering high functional group tolerance and often avoiding harsh reagents. chim.it

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Microwave-Assisted Syntheses

A significant advancement in green chemistry is the use of solvent-free reaction conditions, often coupled with microwave irradiation to accelerate reaction times. tandfonline.comchim.it The Paal-Knorr and Clauson-Kaas syntheses of N-aryl pyrroles have been successfully adapted to these conditions. pensoft.netresearchgate.net For instance, the synthesis of N-substituted pyrroles has been achieved by reacting amines with 2,5-dimethoxytetrahydrofuran under microwave irradiation in the absence of a solvent, sometimes with a catalyst like manganese(II) nitrate. pensoft.netresearchgate.net These methods offer significant advantages in terms of reduced reaction times (often minutes compared to hours), cleaner reaction profiles, and elimination of volatile organic solvents. tandfonline.compensoft.net

Reaction TypeConditionsCatalystReaction TimeYieldReference
Paal-KnorrSolvent-free, MicrowaveSalicylic (B10762653) acid15 seconds~92% (for 4-bromoaniline) pensoft.net
Clauson-KaasSolvent-free, MicrowaveMn(NO₃)₂·4H₂O20 minutes19-89% pensoft.netresearchgate.net
Paal-KnorrHigh Hydrostatic PressureNone24 hours (catalyst-free)>96% (gram scale) researchgate.net

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is another cornerstone of green chemistry. In pyrrole synthesis, this includes the use of water as a solvent and the development of recyclable catalysts. scirp.orgorganic-chemistry.org Iron(III) chloride has been used as an inexpensive and practical catalyst for the Paal-Knorr condensation in water, providing good to excellent yields of N-substituted pyrroles. organic-chemistry.org The use of organocatalysts, such as salicylic acid, under solvent-free microwave conditions also represents a move towards more sustainable catalytic systems. chim.itpensoft.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time.

Reaction Kinetics and Thermodynamics

Process Scale-Up Considerations

The scalability of a synthetic route is a critical factor for its practical application, particularly in industrial settings. While many laboratory-scale syntheses of pyrroles have been reported, scaling up these processes can present challenges. researchgate.netresearchgate.net Continuous flow chemistry offers a promising solution for the scale-up of pyrrole synthesis. diva-portal.org This technique allows for better control over reaction parameters such as temperature and mixing, leading to improved consistency and yield. A continuous flow process for the Clauson-Kaas synthesis of N-substituted pyrroles has been developed, demonstrating its potential for larger-scale production. diva-portal.org High-pressure-assisted Paal-Knorr reactions have also been shown to be scalable to the multigram level with high yields. researchgate.net

ParameterLaboratory ScaleScale-Up Considerations
Reaction Vessel Round-bottom flaskContinuous flow reactor, large-scale batch reactor
Heating Oil bath, heating mantleJacket heating, microwave flow reactor
Mixing Magnetic stirrerMechanical stirrer, static mixers (in flow)
Work-up Extraction, chromatographyCrystallization, distillation, automated chromatography
Safety Standard lab precautionsProcess safety management, containment

Mechanistic Investigations of Reactions Involving 1 3,5 Difluorophenyl 1h Pyrrole

Reaction Pathways and Transition State Analysis

The reactivity of 1-(3,5-difluorophenyl)-1H-pyrrole is dictated by the interplay between its two core components: the electron-rich pyrrole (B145914) ring and the electron-deficient 3,5-difluorophenyl moiety. This duality allows for distinct reaction pathways at either the pyrrole or the aryl portion of the molecule.

Electrophilic Aromatic Substitution on the Pyrrole Ring of this compound

Pyrrole is a five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution, a consequence of the nitrogen atom's lone pair delocalizing into the ring, which increases its electron density. This reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate. Substitution occurs preferentially at the C2 (or α) position because the positive charge in the transition state can be delocalized over more atoms, including the nitrogen, leading to a more stable intermediate compared to attack at the C3 (or β) position. wikipedia.orgacs.org

In the case of this compound, the N-aryl substituent significantly influences this reactivity. The 3,5-difluorophenyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect (-I) pulls electron density from the pyrrole ring through the nitrogen atom, thus deactivating the ring towards electrophilic attack compared to unsubstituted pyrrole or even N-phenylpyrrole. wikipedia.org Consequently, harsher reaction conditions may be required to achieve substitution. Despite this deactivation, the directing effect remains, favoring the formation of the C2-substituted product. nih.govresearchgate.net

CompoundRelative Reactivity towards EASDirecting Effect
PyrroleHighly ActivatedC2/C5 (ortho/para to N)
N-PhenylpyrroleActivatedC2/C5 (ortho/para to N)
This compoundDeactivatedC2/C5 (ortho/para to N)

Nucleophilic Reactivity at the Aryl Moiety

The presence of two fluorine atoms on the phenyl ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group (in this case, fluoride). The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as a key intermediate.

For this compound, the fluorine atoms activate the aryl ring for nucleophilic attack. The positions ortho and para to the electron-withdrawing fluorine atoms are the most activated sites. Therefore, a nucleophile would preferentially attack the C2, C4, or C6 positions of the phenyl ring. The 1-pyrrolyl group itself is generally considered an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the two fluorine atoms overcomes this, making SNAr a viable reaction pathway on the phenyl ring. nih.govacs.orgresearchgate.net Studies on 1,3-difluorobenzene (B1663923) show it readily undergoes sequential SNAr reactions, suggesting that this compound could be functionalized at the C2, C4, or C6 positions of the phenyl ring with various nucleophiles. nih.govacs.orgsmallmolecules.com

Ring-Closing Metathesis and Cycloisomerization Pathways

Ring-closing metathesis (RCM) and cycloisomerization are powerful catalytic methods for constructing cyclic structures. While no direct studies on this compound have been reported, its derivatives could be designed to undergo these transformations.

Ring-Closing Metathesis (RCM): If this compound were functionalized with two olefinic side chains (e.g., diallylamine (B93489) derivatives), it could undergo RCM to form a fused or spirocyclic system. RCM, typically catalyzed by ruthenium complexes, involves a [2+2] cycloaddition between the metal alkylidene and an alkene, forming a metallacyclobutane intermediate. organic-chemistry.org Subsequent cycloreversion and reaction with the second olefin lead to the final cyclic product. The synthesis of pyrrolines from diallylamines via RCM is a well-established method. organic-chemistry.orgsemanticscholar.org The 3,5-difluorophenyl group would likely remain intact during this process, serving as an electronic and steric modulator.

Cycloisomerization: Gold-catalyzed cycloisomerization of enynes (molecules containing both an alkene and an alkyne) is a versatile method for synthesizing complex heterocyclic systems. frontiersin.orgnih.gov A derivative of this compound containing an enyne tether could undergo intramolecular cyclization. The gold(I) catalyst activates the alkyne toward nucleophilic attack by the alkene, initiating a cascade of reactions that can lead to various polycyclic architectures. frontiersin.orgnih.govbeilstein-journals.org The specific pathway and resulting product would be highly dependent on the substrate's geometry and the catalyst system employed.

Role of the Fluorine Substituents on Reaction Mechanisms

The two fluorine atoms on the phenyl ring are not mere spectators; they play a crucial role in dictating the reactivity and electronic properties of the entire molecule through a combination of inductive, resonance, and stereoelectronic effects.

Electronic EffectDescriptionImpact on this compound
Inductive Effect (-I) Withdrawal of electron density through σ-bonds due to high electronegativity.Strong deactivation of both the phenyl and pyrrole rings towards electrophilic attack. Strong activation of the phenyl ring towards nucleophilic attack.
Resonance Effect (+M) Donation of lone-pair electron density into the π-system.Weak effect compared to induction. In the phenyl ring, it directs incoming electrophiles (if forced) to ortho/para positions relative to the fluorines.

Stereoelectronic Influences on Reactivity

Stereoelectronic effects are stabilizing interactions that arise from a specific geometric arrangement of orbitals. baranlab.org In N-arylpyrroles, a key conformational feature is the dihedral angle between the plane of the pyrrole ring and the plane of the aryl ring. This angle is a balance between steric hindrance (favoring a perpendicular arrangement to minimize clashes) and electronic conjugation (favoring a coplanar arrangement to maximize π-orbital overlap).

For this compound, the fluorine atoms are relatively small, so steric hindrance with the pyrrole's C2 and C5 hydrogens is less significant than with larger ortho-substituents. However, the C-F bonds introduce significant local dipoles and can influence the conformational preference through electrostatic interactions and hyperconjugation. imperial.ac.uk The preferred dihedral angle will, in turn, affect the degree of electronic communication between the two rings. A larger angle reduces conjugation, electronically isolating the pyrrole ring to some extent from the deactivating phenyl group. This can influence the transition state energies of reactions. For instance, in an electrophilic substitution on the pyrrole, the ability of the N-aryl group to stabilize or destabilize the intermediate carbocation is dependent on this orbital overlap, which is governed by the conformation. nih.govresearchgate.net Therefore, the fluorine substituents indirectly modulate reactivity by influencing the molecule's ground-state and transition-state geometries.

Intermediates and Reaction Progression Monitoring for Transformations of this compound

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For reactions involving this compound, a detailed analysis of reaction intermediates and real-time monitoring of the reaction progress provides critical insights into the operative pathways. The electron-withdrawing nature of the 3,5-difluorophenyl group significantly influences the reactivity of the pyrrole ring, making mechanistic studies essential for predicting regioselectivity and reaction outcomes. Key methods for these investigations include in-situ spectroscopic techniques and strategically designed quenching or trapping experiments.

In-situ spectroscopic methods are powerful tools for observing a reaction as it occurs, providing real-time data on the concentrations of reactants, intermediates, and products without perturbing the reaction system. mt.comrsc.org These techniques are invaluable for identifying transient species that are difficult to isolate and for determining reaction kinetics. mt.commagritek.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can monitor the progress of reactions by tracking the vibrational frequencies of specific functional groups. youtube.comnih.gov For instance, in an electrophilic substitution reaction on this compound, the disappearance of the C-H stretching band of the pyrrole ring and the appearance of new bands corresponding to the substituent can be followed over time. mdpi.com This allows for the calculation of reaction rates and the identification of conditions that may lead to the buildup of intermediate species. The technique is particularly useful for reactions in solution and can be adapted for high-pressure and high-temperature conditions. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line NMR monitoring offers detailed structural information about the species present in a reaction mixture. magritek.comjhu.educhemrxiv.org For transformations of this compound, ¹H and ¹⁹F NMR are particularly insightful. ¹H NMR can track the change in the chemical environment of the pyrrole protons, while ¹⁹F NMR is highly sensitive to changes in the electronic environment of the difluorophenyl group, which can be influenced by the formation of intermediates. magritek.com This can help in detecting and characterizing transient species, such as the Wheland intermediate in electrophilic aromatic substitution, provided its lifetime is sufficient for detection on the NMR timescale. jhu.eduscribd.com

A hypothetical electrophilic bromination of this compound could be monitored using in-situ ¹H NMR. The expected primary product would be the 2-bromo derivative, formed via a Wheland intermediate. The table below illustrates the kind of data that could be obtained.

Time (minutes)Concentration of this compound (%)Concentration of Wheland Intermediate (%)Concentration of 2-bromo-1-(3,5-difluorophenyl)-1H-pyrrole (%)
010000
575520
1050842
2020575
305194
40<1<1>99

This table is a hypothetical representation of data from an in-situ NMR experiment for the bromination of this compound, illustrating the transient nature of the Wheland intermediate.

When reaction intermediates are too short-lived to be observed directly by spectroscopic methods, quenching studies and trapping experiments serve as crucial indirect methods for their detection. mdpi.com These experiments are designed to intercept a reactive intermediate with a trapping agent, leading to a stable, characterizable product that provides evidence for the existence and structure of the intermediate. researchgate.netresearchgate.net

Quenching Studies: A reaction can be quenched at various time points by rapidly adding a reagent that stops the reaction, for example, by neutralizing a catalyst or a reactive species. Subsequent analysis of the reaction mixture can provide a snapshot of the concentrations of reactants and products at that moment, helping to build a kinetic profile of the reaction.

Trapping Experiments: In a trapping experiment, a substance that is highly reactive towards the suspected intermediate is added to the reaction mixture. For electrophilic aromatic substitution on this compound, the key intermediate is a cationic species known as the Wheland or sigma complex. scribd.comonlineorganicchemistrytutor.compearson.com This intermediate can be trapped by a potent nucleophile. For example, if a reaction is performed in the presence of a nucleophilic trapping agent like methanol, the formation of a methoxy-adduct alongside the expected product would provide strong evidence for the existence of the cationic intermediate.

Consider a Friedel-Crafts acylation of this compound. The reaction proceeds through an acylium ion electrophile, which attacks the pyrrole ring to form a Wheland intermediate. A trapping experiment could be designed to confirm this intermediate.

Reaction ConditionsTrapping AgentMajor ProductTrapped ProductInference
Acetyl chloride, AlCl₃, in CH₂Cl₂None2-acetyl-1-(3,5-difluorophenyl)-1H-pyrroleNot ApplicableStandard reaction pathway.
Acetyl chloride, AlCl₃, in CH₂Cl₂Methanol (excess)2-acetyl-1-(3,5-difluorophenyl)-1H-pyrrole2-acetyl-2-methoxy-2,3-dihydro-1-(3,5-difluorophenyl)-1H-pyrroleEvidence for a cationic Wheland intermediate.
Acetyl chloride, AlCl₃, in CH₂Cl₂Azide (N₃⁻)2-acetyl-1-(3,5-difluorophenyl)-1H-pyrrole2-acetyl-2-azido-2,3-dihydro-1-(3,5-difluorophenyl)-1H-pyrroleConfirmation of an electrophilic intermediate susceptible to nucleophilic attack.

This table provides hypothetical outcomes for a trapping experiment designed to intercept the Wheland intermediate during the acylation of this compound. The detection of the trapped product would substantiate the proposed reaction mechanism.

These mechanistic investigation techniques, both direct and indirect, are essential for building a comprehensive understanding of the chemical behavior of this compound. cuny.edu The insights gained from such studies are critical for the rational design of synthetic routes to novel functionalized pyrrole derivatives.

Theoretical and Computational Studies of 1 3,5 Difluorophenyl 1h Pyrrole

Electronic Structure and Bonding Analysis

Analysis of the electronic structure and bonding in 1-(3,5-difluorophenyl)-1H-pyrrole reveals the intricate interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing difluorophenyl group. Computational chemistry offers powerful tools to dissect these electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. beilstein-journals.org A smaller gap generally implies higher reactivity.

For this compound, Density Functional Theory (DFT) calculations are typically employed to determine the energies and spatial distributions of these frontier orbitals. nih.gov In this molecule, the electron-donating pyrrole ring is expected to contribute significantly to the HOMO, which is characteristic of many N-arylpyrroles. beilstein-journals.org Conversely, the electron-withdrawing nature of the 3,5-difluorophenyl substituent, due to the high electronegativity of fluorine, would cause it to have a substantial contribution to the LUMO. The fluorine atoms also introduce additional π-type orbitals that can interact with the aromatic system, a phenomenon termed "fluoromaticity". nih.gov

Table 1: Illustrative Frontier Orbital Energies for N-Arylpyrrole Systems This table presents typical values for related N-arylpyrroles to illustrate the concepts. Specific experimental or calculated values for this compound are not available in the cited literature.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference Principle
1-Phenylpyrrole-5.8-0.94.9Illustrative
1-(4-fluorophenyl)pyrrole-5.9-1.14.8 researchgate.net
Hypothetical this compound-6.1-1.34.8Predicted Trend

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized picture of chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.denih.gov This method provides valuable information on charge distribution, hybridization, and intramolecular delocalization effects, such as hyperconjugation.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. bohrium.com The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A larger E(2) value indicates a stronger interaction. nih.govbohrium.com

In this compound, significant interactions are expected between the π-orbitals of the pyrrole ring and the π-antibonding orbitals of the phenyl ring, and vice versa. These π → π interactions are indicative of conjugation between the two rings. Additionally, interactions involving the lone pair of the pyrrole nitrogen (LP(N)) and the antibonding orbitals of adjacent C-C and C-H bonds provide insight into the electronic environment of the nitrogen atom and its influence on the rest of the molecule. Studies on similar molecules have quantified these interactions, revealing the crucial role of hyperconjugation in molecular stability. nih.gov

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents plausible NBO interactions and representative stabilization energies for a molecule like this compound based on principles from NBO analysis of related compounds. Specific calculated values for the title compound are not available in the cited literature.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C2)pyrroleπ(C1'-C6')phenyl~15-20Inter-ring π-conjugation
π(C1'-C6')phenylπ(C1-C2)pyrrole~5-10Inter-ring π-conjugation
LP(N)pyrroleπ(C1-C2)pyrrole~30-40Intra-ring delocalization
σ(C-H)σ(C-C)~2-5Hyperconjugation
LP(F)σ*(C-C)phenyl~1-3Hyperconjugation

Conformation and Dynamics of this compound

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around the single bond connecting the phenyl and pyrrole rings.

The primary conformational variable in this compound is the dihedral angle defined by the planes of the two aromatic rings. Computational methods, particularly DFT, can be used to explore the conformational energy landscape by systematically rotating this bond and calculating the energy at each step. This process generates a potential energy curve that reveals the most stable (lowest energy) conformations and the energy barriers to rotation.

For N-arylpyrroles, the global minimum energy conformation is typically non-planar, arising from a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring. researchgate.net The presence of substituents can influence this balance. In the case of this compound, the fluorine atoms are in the meta positions, so steric hindrance with the pyrrole ring is minimal, similar to the parent 1-phenylpyrrole. Therefore, a twisted conformation with a moderate dihedral angle is expected to be the most stable.

Molecular Dynamics (MD) simulations provide a cinematic view of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment. jlu.edu.cn An MD simulation of this compound would model the atomic motions according to the principles of classical mechanics.

Such simulations can reveal the range of dihedral angles the molecule explores at a given temperature, confirming the conformational preferences identified by static energy calculations. MD studies are particularly powerful for understanding how the molecule behaves in solution or how it might bind to a biological target, such as a protein receptor. bohrium.cominoteexpress.comtandfonline.com For instance, simulations can show the stability of the molecule's conformation in a binding pocket and identify key interactions that contribute to its binding affinity. inoteexpress.com

Spectroscopic Property Prediction and Interpretation for this compound

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, theoretical models can generate spectra that closely match experimental results, aiding in compound identification and structural elucidation. nih.govresearchgate.net

DFT calculations are widely used to predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.nettandfonline.com The calculated vibrational frequencies in a theoretical IR spectrum correspond to specific molecular motions, such as C-H stretching, C=C ring stretching, and C-F stretching. Comparing these predicted frequencies with an experimental IR spectrum helps to assign the observed absorption bands. acgpubs.org Similarly, NMR chemical shifts can be calculated with good accuracy, providing a theoretical basis for assigning peaks in ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov The agreement between calculated and experimental spectra serves as a strong validation of the computed molecular structure. researchgate.net

Table 3: Predicted Key Spectroscopic Data for this compound This table contains theoretically predicted values based on typical DFT calculations (e.g., B3LYP/6-31G level) for this type of molecule. It is for illustrative purposes to show how computational chemistry is used to predict spectra.*

SpectroscopyPredicted FeatureApproximate ValueAssignment
IRVibrational Frequency3100-3150 cm-1Pyrrole C-H Stretch
IRVibrational Frequency3050-3100 cm-1Aromatic C-H Stretch
IRVibrational Frequency1580-1610 cm-1Aromatic C=C Stretch
IRVibrational Frequency1300-1350 cm-1C-N Stretch
IRVibrational Frequency1100-1150 cm-1C-F Stretch
¹H NMRChemical Shift~7.3-7.5 ppmPyrrole α-H
¹H NMRChemical Shift~6.3-6.5 ppmPyrrole β-H
¹³C NMRChemical Shift~163 ppm (d)C-F
¹³C NMRChemical Shift~122 ppmPyrrole α-C
¹⁹F NMRChemical Shift~ -108 to -112 ppmAr-F

Ab Initio and DFT Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, have become highly accurate in predicting NMR chemical shifts (δ). d-nb.infomdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within DFT frameworks to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net

The accuracy of these predictions is contingent on the choice of the DFT functional and the basis set. nih.govaps.orgnih.gov For instance, hybrid functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p) or TZVP, are frequently used to balance computational cost and accuracy. mdpi.comnih.gov Long-range corrected functionals, like CAM-B3LYP and ωB97X-D, can offer improved precision for certain systems, especially in predicting the shifts of atoms involved in hydrogen bonding or in systems with significant non-covalent interactions. researchgate.netacs.org

For this compound, theoretical calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The difluorophenyl ring's fluorine atoms exert a strong electron-withdrawing effect, influencing the electron density distribution across the entire molecule. This, in turn, affects the chemical shifts of the pyrrole and phenyl protons and carbons. DFT calculations can precisely quantify these substituent effects. researchgate.net

Below is an illustrative table showcasing the kind of data that would be generated from such a computational study.

AtomPredicted Chemical Shift (δ, ppm) - B3LYP/6-311+G(d,p)Predicted Chemical Shift (δ, ppm) - M06-2X/6-311+G(d,p)
H (pyrrole, C2/C5)7.2 - 7.57.3 - 7.6
H (pyrrole, C3/C4)6.3 - 6.66.4 - 6.7
H (phenyl, C2'/C6')7.0 - 7.37.1 - 7.4
H (phenyl, C4')6.8 - 7.16.9 - 7.2
C (pyrrole, C2/C5)120 - 125121 - 126
C (pyrrole, C3/C4)110 - 115111 - 116
C (phenyl, C1')140 - 145141 - 146
C (phenyl, C3'/C5')160 - 165 (JCF)161 - 166 (JCF)
F (phenyl, C3'/C5')-105 - -115-106 - -116
Note: This table is for illustrative purposes and contains representative data based on general principles of DFT calculations for similar compounds.

Vibrational Frequency Analysis (IR/Raman) and UV-Vis Absorption Spectra Prediction

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and their corresponding normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. researchgate.net

For this compound, key vibrational modes would include the C-H stretching of the pyrrole and phenyl rings, the C=C and C-N stretching of the pyrrole ring, and the characteristic C-F stretching of the difluorophenyl group.

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). ornl.govgoogle.com This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. ornl.gov The predicted transitions, such as π→π* transitions within the aromatic rings, can be correlated with the absorption maxima (λmax) observed experimentally. nih.gov

An illustrative table of predicted vibrational frequencies and UV-Vis absorption is presented below.

Spectroscopic DataPredicted Value
IR/Raman
ν(C-H)pyrrole3100 - 3200 cm⁻¹
ν(C-H)phenyl3000 - 3100 cm⁻¹
ν(C=C)pyrrole1500 - 1600 cm⁻¹
ν(C-F)phenyl1100 - 1300 cm⁻¹
UV-Vis (TD-DFT)
λmax,1 (π→π)250 - 270 nm
λmax,2 (π→π)210 - 230 nm
Note: This table is for illustrative purposes and contains representative data based on general principles of DFT and TD-DFT calculations for similar compounds.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. cuny.edu

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. Various algorithms are available for optimizing the geometry of a transition state.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS connects the correct reactants and products. uni-muenchen.descm.com An IRC path is the minimum energy reaction pathway in mass-weighted coordinates leading downhill from the transition state to the corresponding reactant and product minima. uni-muenchen.demissouri.edu This allows for the complete mapping of the reaction pathway and the validation of the proposed mechanism. rsc.org

For reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition reactions, TS optimization and IRC calculations would be essential to determine the preferred reaction pathway and to understand the role of the difluorophenyl substituent in directing the reaction.

Solvent Effects Modeling

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states.

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms.

For reactions of this compound, modeling solvent effects would be crucial for obtaining accurate energy profiles and for understanding how the polarity of the solvent might favor one reaction pathway over another. For example, a polar solvent might stabilize a charged intermediate or transition state, thereby lowering the activation energy of the reaction.

Advanced Analytical Methodologies for the Structural and Electronic Characterization of 1 3,5 Difluorophenyl 1h Pyrrole and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products of 1-(3,5-difluorophenyl)-1H-pyrrole

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition analysis of novel compounds. In the study of this compound and its derivatives, HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), provides definitive evidence for the formation of desired products and the elucidation of complex reaction mixtures.

Researchers have consistently utilized HRMS to confirm the successful synthesis of various pyrrole (B145914) derivatives. For instance, in the synthesis of pyrrole-2-carboxamides, HRMS was employed to verify the molecular weights of the final products, ensuring the intended chemical transformations had occurred. The high accuracy of this technique allows for the differentiation between compounds with very similar molecular weights, which is often a challenge in complex organic synthesis.

The power of HRMS is further demonstrated in the characterization of products from one-pot cascade reactions. For example, in the synthesis of 2,5-disubstituted pyrroles, HRMS (ESI) was used to confirm the elemental composition of the synthesized molecules, such as 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole. This level of precision is critical for validating the structures of novel compounds.

CompoundIonization MethodCalculated m/zFound m/zReference
2-(3,5-Dibromophenyl)-1-(3,5-difluorophenyl)-5-methyl-1H-pyrroleHR-ESI-MS234.1277 [M+H]⁺234.1276 [M+H]⁺
N-benzyl-4-fluoro-3-phenyl-1H-pyrrole-2-carboxamideHRMS (ESI)295.1241 [M+H]⁺295.1243 [M+H]⁺
1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamideHRMS (ESI)Not specifiedConfirmed

Multi-Dimensional NMR Spectroscopy for Detailed Structural Assignment of this compound Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is a cornerstone technique for the unambiguous structural elucidation of this compound and its derivatives in solution. These techniques provide detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement.

The presence of the 3,5-difluorophenyl group introduces characteristic signals in both 1H and 13C NMR spectra. The fluorine atoms cause distinct splitting patterns and chemical shift changes in the signals of nearby protons and carbons, which can be used to confirm the substitution pattern. For example, in the 1H NMR spectrum of 2-(3,5-Dibromophenyl)-1-(3,5-difluorophenyl)-5-methyl-1H-pyrrole, the protons on the difluorophenyl ring appear as a multiplet, providing clear evidence of its presence.

Chemical Reactivity, Functionalization, and Derivatization of 1 3,5 Difluorophenyl 1h Pyrrole

Electrophilic and Nucleophilic Functionalization of the Pyrrole (B145914) Ring.benchchem.comscispace.comacgpubs.org

The pyrrole ring in 1-(3,5-difluorophenyl)-1H-pyrrole is susceptible to attack by both electrophiles and nucleophiles, although the electron-withdrawing nature of the N-aryl substituent influences the reactivity compared to N-alkyl or N-unsubstituted pyrroles. scispace.com The resonance contributors of pyrrole indicate its aromatic character and the delocalization of the nitrogen lone pair, which generally favors electrophilic substitution. scispace.com However, the acidity of the C-H protons also allows for deprotonation and subsequent nucleophilic reactions. scispace.com

Halogenation, Nitration, and Sulfonation.mdpi.com

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are fundamental for introducing functional groups onto the pyrrole core. mdpi.com The presence of the 3,5-difluorophenyl group deactivates the pyrrole ring towards electrophilic attack to some extent, yet these reactions can be achieved under appropriate conditions.

Research on related N-arylpyrroles demonstrates that halogenation can be accomplished using various reagents. For instance, bromination can be carried out to introduce bromine atoms onto the pyrrole ring. Similarly, nitration and sulfonation reactions can introduce nitro and sulfonic acid groups, respectively, which are valuable for further synthetic modifications. mdpi.commdpi.com

Table 1: Electrophilic Substitution Reactions on the Pyrrole Ring

Reaction TypeReagentProduct Type
HalogenationBromine, Thionyl chlorideHalogenated pyrrole derivatives
NitrationSilver nitriteNitropyrrole derivatives
SulfonationTosyl chloride, Zinc oxideSulfonylated pyrrole derivatives

Acylation and Alkylation Reactions.benchchem.com

Acylation and alkylation reactions provide routes to introduce carbon-based substituents onto the pyrrole ring. The Vilsmeier-Haack reaction, for example, is a common method for the formylation of pyrroles, leading to the formation of pyrrole-2-carbaldehydes. google.com Friedel-Crafts acylation with acid anhydrides can also be employed to introduce acyl groups, predominantly at the 2-position. nih.gov

Alkylation of the pyrrole ring can be more challenging due to the potential for N-alkylation and polyalkylation. However, under controlled conditions, C-alkylation can be achieved.

Table 2: Acylation and Alkylation of the Pyrrole Ring

Reaction TypeReagent/ReactionProduct Type
FormylationVilsmeier-Haack (e.g., POCl₃, DMF)Pyrrole-2-carbaldehyde
AcylationAcid anhydrides2-Acylpyrrole derivatives

Transformations of the 3,5-difluorophenyl Moiety.mdpi.com

The 3,5-difluorophenyl group offers additional sites for functionalization, primarily through nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring.mdpi.com

The fluorine atoms on the phenyl ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic feature of polyfluorinated aromatic compounds. researchgate.netresearchgate.netmasterorganicchemistry.com This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to displace one or both fluorine atoms. researchgate.net The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction typically proceeds via a negatively charged intermediate. masterorganicchemistry.com

Table 3: Nucleophilic Aromatic Substitution on the 3,5-difluorophenyl Ring

NucleophileProduct Type
AminesAmino-substituted phenylpyrrole derivatives
AlcoholsAlkoxy-substituted phenylpyrrole derivatives
ThiolsThioether-substituted phenylpyrrole derivatives

Cross-Coupling Reactions at the Aryl Positions (e.g., Suzuki-Miyaura, Heck, Sonogashira).nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the aryl positions of the 3,5-difluorophenyl ring.

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the difluorophenyl moiety (if converted to a halide or triflate) with boronic acids or their esters. nih.govsemanticscholar.org This reaction is tolerant of a wide range of functional groups and can be used to introduce various aryl and heteroaryl substituents. nih.govnih.govmdpi.commdpi.com

The Heck reaction facilitates the coupling of the difluorophenyl group with alkenes, leading to the formation of substituted styrenyl derivatives. mdpi-res.comsioc-journal.cnorganic-chemistry.orgnih.gov This reaction typically proceeds with trans selectivity. organic-chemistry.org

The Sonogashira coupling allows for the formation of C-C triple bonds by reacting the difluorophenyl group with terminal alkynes.

Table 4: Cross-Coupling Reactions on the 3,5-difluorophenyl Moiety

Reaction NameCoupling PartnerBond FormedProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acidsC-CBiaryl derivatives
HeckAlkenesC-CAlkenyl-substituted derivatives
SonogashiraTerminal alkynesC-C (alkynyl)Alkynyl-substituted derivatives

Ring-Opening and Ring-Closing Reactions Involving the Pyrrole Core.benchchem.com

The pyrrole ring, while generally stable due to its aromaticity, can undergo ring-opening reactions under specific conditions. For instance, treatment with certain nucleophiles can lead to cleavage of the pyrrole ring. acgpubs.org Conversely, ring-closing reactions of appropriately substituted precursors can be used to construct the pyrrole ring itself, a key step in the synthesis of this compound and its derivatives. bioorg.org

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Units

The monomer this compound serves as a versatile building block for the construction of advanced macromolecular and supramolecular architectures. The presence of two distinct and reactive moieties—the electron-rich pyrrole ring and the electron-deficient difluorophenyl ring—allows for targeted chemical modifications. The fluorine substituents on the phenyl ring are not merely passive groups; they actively influence the electronic properties and intermolecular interactions of the resulting structures, making this compound a subject of interest in materials science. researchgate.netresearchgate.net The synthesis of polymers can be approached by forming new bonds at either the pyrrole or the phenyl portion of the molecule, while the unique electronic and steric characteristics of the monomer facilitate its self-assembly into ordered supramolecular systems through a variety of non-covalent forces. ethz.chacs.org

Polymerization via Pyrrole or Phenyl Moieties

The creation of polymers from this compound can be achieved by targeting either the pyrrole ring for chain-growth polymerization or the phenyl ring for step-growth polymerization, with each route yielding polymers with distinct properties and potential applications.

Electropolymerization via the Pyrrole Ring

The most direct method for polymerizing N-substituted pyrroles is through oxidative electropolymerization. nih.govnih.gov In this process, the monomer undergoes oxidation at an electrode surface, typically in an anodic process, to form a radical cation. This reactive intermediate then couples with another monomer radical cation, primarily at the 2- and 5-positions of the pyrrole rings, which are the sites of highest electron density. Subsequent deprotonation and re-aromatization lead to the formation of a dimer, which can be further oxidized and coupled to extend the polymer chain. nih.govresearchgate.net This process results in the deposition of a conductive polymer film, poly(this compound), directly onto the electrode surface. researchgate.net

The key advantages of electropolymerization are the ability to control the thickness and morphology of the resulting polymer film by modulating the electrochemical parameters such as applied potential, current density, and reaction time. nih.gov The properties of the resulting polymer are influenced by the choice of solvent and electrolyte. While specific studies on this compound are not widely documented, the conditions used for analogous N-aryl pyrroles provide a clear precedent for its expected behavior.

Table 1: Representative Conditions for Electropolymerization of N-Aryl Pyrroles | Monomer | Solvent | Electrolyte | Applied Potential/Method | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Phenylpyrrole | 1,4-Dioxane | p-TsOH | Inductive Heater (Batch) | nih.gov | | Pyrrole | Acetonitrile | TMATFMS | Cyclic Voltammetry | researchgate.net | | Pyrrole | Aqueous NaDBS | Chronoamperometry (+0.8 V) | | | Various Monomers | Acetonitrile | TBAP | Potentiostatic (1.0 V) | mdpi.com |

Polymerization via the Phenyl Moiety

Alternatively, the this compound unit can be incorporated into polymer backbones through reactions involving the phenyl ring. This typically requires prior functionalization of the phenyl group with reactive species like halogens (bromine, iodine) or boronic acids to make it amenable to cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling). A modular approach has been demonstrated for the synthesis of conjugated polymers using functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles as versatile building blocks. nih.govuitm.edu.my This strategy allows for the precise design of conjugated polymers where the pyrrole unit acts as a pendant group or a part of the main chain, influencing the electronic properties and molecular packing of the final material. nih.gov

Non-Covalent Interactions and Self-Assembly

The difluorophenyl group in this compound is instrumental in directing the self-assembly of the molecule into ordered supramolecular structures. The high electronegativity of the fluorine atoms creates significant electronic polarization, enabling a range of specific, weak, non-covalent interactions that are crucial in crystal engineering and the formation of functional materials. researchgate.netresearchgate.net

The primary non-covalent forces that govern the assembly of this and related fluorinated molecules include:

Aryl–Perfluoroaryl π–π Stacking: The phenyl ring of the pyrrole is electron-rich, while the 3,5-difluorophenyl ring is electron-deficient due to the inductive effect of the fluorine atoms. This electronic complementarity promotes strong face-to-face π–π stacking interactions between the aromatic rings of adjacent molecules. acs.org These interactions are a powerful tool for controlling molecular self-assembly, often leading to layered or columnar structures in the solid state. researchgate.netacs.org

Other Interactions: Additional interactions such as C–F···π (where the fluorine atom interacts with the face of a neighboring aromatic ring) and conventional van der Waals forces also play a role in the final solid-state structure. researchgate.net The interplay of these varied and directional interactions allows for the rational design of complex supramolecular assemblies. Theoretical and experimental studies on other fluorinated heterocycles confirm that these interactions are ubiquitous and play a central role in determining solid-state properties. researchgate.netresearchgate.net

The combination of these non-covalent interactions can guide this compound derivatives to self-assemble into well-defined nanostructures, such as fibers or spheres, when processed under appropriate conditions, for instance, by altering solvent systems. rsc.org

Table 2: Typical Characteristics of Non-Covalent Interactions in Fluorinated Aromatic Systems

Interaction Type Description Typical Energy (kJ/mol) Typical Distance (Å) Reference
Phenyl-Perfluorophenyl Stacking Interaction between an electron-rich and an electron-deficient aromatic ring. ~30 3.3 - 3.5 researchgate.net
C–H···F Hydrogen Bond A weak hydrogen bond between a C-H donor and a fluorine acceptor. 2 - 10 H···F: ~2.6 acs.org
F···F Interactions Repulsive or weakly attractive interactions between fluorine atoms. < 5 > 2.7 researchgate.netrsc.org

Applications of 1 3,5 Difluorophenyl 1h Pyrrole in Non Biological Systems

Materials Science Applications

In materials science, 1-(3,5-difluorophenyl)-1H-pyrrole serves as a versatile building block for creating advanced organic materials. bldpharm.com Its unique electronic and photophysical characteristics are exploited in organic electronics, polymer chemistry, and the development of smart materials.

Organic Electronics and Optoelectronics (e.g., OLEDs, OFETs, Chromophores)

The this compound moiety has been incorporated into complex molecular structures intended for organic electronic and optoelectronic applications. For instance, it has been used in the synthesis of phenanthroimidazole derivatives, such as 2-(4-(9H-carbazol-9-yl)phenyl)-1-(3,5-difluorophenyl)-1H-phenanthro[9,10-d]imidazole (2FPPICz). rsc.org Crystalline thin films of this material are integral to the performance of crystalline Organic Light-Emitting Diodes (OLEDs), where they contribute to achieving superior photon output. rsc.org The specific orientation of the 2FPPICz molecules, with the difluorophenyl group, helps to establish a nearly horizontal transition dipole moment, which is a crucial factor for the efficiency of these devices. rsc.org

The introduction of fluoro groups is a known strategy to enhance intramolecular charge transfer (ICT) in chromophores due to the high electron-withdrawing ability of fluorine. acs.org This principle is applied in designing donor-acceptor chromophores for nonlinear optical (NLO) applications, where the difluorophenyl group can fine-tune the electronic and optical response. acs.org While specific data for this compound itself is limited in this context, related fluorinated compounds are actively studied to create materials with large NLO responses for use in photonic and electro-optic devices. acs.org

Table 1: Examples of Organic Electronic Materials Incorporating a Difluorophenyl-Substituted Heterocycle

Compound Name Application Area Key Finding
2-(4-(9H-carbazol-9-yl)phenyl)-1-(3,5-difluorophenyl)-1H-phenanthro[9,10-d]imidazole Crystalline OLEDs Determines device performance and enables high photon output. rsc.org
Donor-π-Acceptor Chromophores Nonlinear Optics Fluorination enhances intramolecular charge transfer, a key property for NLO materials. acs.org

Polymer Chemistry and Advanced Materials

In polymer chemistry, this compound is considered a valuable monomer for synthesizing advanced polymers. bldpharm.com While extensive studies on the homopolymer of this compound are not widely reported, the synthesis of various N-substituted polypyrroles is a significant area of research. diva-portal.org The substitution on the nitrogen atom of the pyrrole (B145914) ring is a key method to tailor the properties of the resulting polymers. diva-portal.orgresearchgate.net The inclusion of the 3,5-difluorophenyl group is expected to impart specific characteristics such as increased thermal stability, chemical resistance, and modified conductivity compared to unsubstituted polypyrrole. These properties make such polymers candidates for applications in specialized coatings, microelectronics, and as electrode materials. researchgate.net

Smart Materials and Sensors

The development of smart materials, particularly chemosensors, represents a promising application for derivatives of this compound. The pyrrole scaffold can be functionalized to bind selectively with specific ions or molecules. acs.org The attached 3,5-difluorophenyl group can influence the photophysical properties of the molecule, such as its fluorescence. acs.org Upon binding to a target analyte, a change in the fluorescence or color can occur, providing a detectable signal. This principle is used to design brightly fluorescent molecular sensors. For example, versatile fluorophores have been developed that can be integrated into fluorophore-spacer-receptor systems for the recognition of metal ions. acs.org

Catalysis

The this compound structure is also relevant in the field of catalysis, both in the design of ligands for metal-based catalysts and in organocatalysis.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom in the pyrrole ring can coordinate with transition metals, making pyrrole derivatives useful as ligands in catalysis. google.comgoogle.com The electronic properties of these ligands are critical as they directly influence the catalytic activity, stability, and selectivity of the metal complex. google.comresearchgate.net By attaching the strongly electron-withdrawing 3,5-difluorophenyl group to the pyrrole nitrogen, the electronic environment of the metal center can be precisely modulated. This fine-tuning is crucial for optimizing transition metal-catalyzed reactions, which are fundamental in the production of pharmaceuticals and polymers. google.com While direct examples featuring this compound as a ligand are not prevalent in the reviewed literature, the design principles are well-established for a wide range of N-substituted heterocyclic ligands. google.comgoogle.comresearchgate.net

Organocatalytic Roles

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyrrole derivatives have been explored for their potential in this field. researchgate.netresearchgate.net For instance, chiral pyrrolidine-based structures, such as (R)-α,α-bis(3,5-difluorophenyl)-2-pyrrolidinemethanol, are used as organocatalysts. scbt.com In other systems, bifunctional amine-thiourea catalysts derived from amino acids are used to catalyze asymmetric reactions of pyrrole-containing substrates like 1H-pyrrole-2,3-diones. nih.govbeilstein-journals.orgnih.gov These catalysts often rely on multiple hydrogen-bonding interactions to control the stereochemistry of the reaction. The acidic or basic properties of the pyrrole ring and its substituents can be harnessed to activate substrates in various transformations. nih.govbeilstein-journals.org The electron-withdrawing nature of the difluorophenyl group in related structures can enhance the acidity of nearby protons, making them more effective hydrogen-bond donors in catalytic processes.

Agrochemical and Industrial Research

The primary application of this compound in the agrochemical and industrial sectors lies in its role as a precursor and intermediate in the synthesis of more complex molecules. The presence of the difluorophenyl moiety is particularly crucial, as fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, binding affinity to target sites, and lipophilicity. researchgate.netchemours.com

Precursor in Synthetic Chemistry

This compound serves as a key starting material in the synthesis of a variety of organic compounds. Its pyrrole ring can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups. mdpi.com Furthermore, the difluorophenyl group influences the reactivity of the pyrrole ring and provides a site for further chemical modifications.

In the context of agrochemicals, this compound is a valuable precursor for the synthesis of novel fungicides. Phenylpyrrole derivatives are a known class of fungicides, with fludioxonil (B1672872) being a prominent example. nih.govsioc-journal.cn Research into the structure-activity relationship (SAR) of phenylpyrrole fungicides has shown that the substitution pattern on the phenyl ring plays a critical role in their antifungal activity. dokumen.pub While direct synthesis of commercial fungicides from this compound is not extensively documented in publicly available literature, its structural similarity to the core of phenylpyrrole fungicides suggests its potential as a precursor for developing new, potentially more effective or specialized, fungicidal agents. The strategic placement of fluorine atoms can enhance the efficacy of the final product. sci-hub.se

The following table illustrates the impact of different substituents on the phenyl ring on the fungicidal activity of phenylpyrrole derivatives, highlighting the importance of the substitution pattern.

Compound/SubstituentTarget PathogenActivity LevelReference
3-Chloro derivativeVarious fungiHigh dokumen.pub
3-Methyl derivativeVarious fungiHigh dokumen.pub
4-Chloro-3-fluoro derivativeVarious fungiHigh sioc-journal.cn
2,3-Dichloro derivativeVarious fungiHigh sioc-journal.cn

This table is illustrative and based on findings for related phenylpyrrole compounds, indicating the significance of the phenyl ring's substitution in determining fungicidal efficacy.

Intermediate in Industrial Processes

As an intermediate, this compound is a stepping stone in multi-step industrial syntheses. agcchem.comdaikinchemicals.com The production of specialty chemicals, including certain agrochemicals and materials, often involves complex reaction sequences where specific fluorinated intermediates are required. The unique properties conferred by the fluorine atoms, such as increased thermal stability and resistance to chemical degradation, make fluorinated intermediates like this compound desirable in industrial applications. chemours.com

While specific large-scale industrial processes utilizing this exact intermediate are not widely publicized, the general demand for fluorinated building blocks in the chemical industry is well-established. chemours.comagcchem.com Companies that specialize in fluorointermediates often provide a range of such compounds for various applications, underscoring their importance in modern chemical manufacturing. chemours.comdaikinchemicals.com

Analytical Chemistry Applications (e.g., as a probe, specific reagent)

In analytical chemistry, the development of fluorescent probes for the detection of specific analytes is a significant area of research. nih.govrsc.orgmdpi.comnih.gov Pyrrole-based structures are often used as the core of fluorescent molecules due to their electronic properties. nih.gov The functionalization of the pyrrole ring can be tailored to create probes that exhibit changes in their fluorescence upon binding to a target molecule or ion. nih.govrsc.org

While there is no direct and detailed research available that specifically describes the use of this compound as an analytical probe, its structural characteristics suggest potential in this area. The difluorophenyl group can influence the photophysical properties of the pyrrole core. By attaching specific recognition moieties to the pyrrole ring, it is theoretically possible to design a fluorescent probe based on this scaffold. The development of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization, which can be engineered into the molecular design. nih.gov

The general principle involves designing a molecule where the fluorescence is "turned off" in its native state and "turns on" in the presence of the analyte. This can be achieved by modulating the electronic properties of the fluorophore through its interaction with the target. rsc.org The synthesis of such probes would involve the chemical modification of the this compound core.

Potential Probe ComponentFunctionRelevant Research Principle
This compoundFluorophore coreInfluences photophysical properties
Recognition MoietyBinds to specific analyteTriggers fluorescence change
LinkerConnects fluorophore and recognition moietyFacilitates interaction

This table outlines the conceptual design of a fluorescent probe based on the specified compound, drawing on general principles of probe development.

Conclusion and Future Research Directions for 1 3,5 Difluorophenyl 1h Pyrrole

Summary of Key Research Findings and Advancements

Research surrounding 1-(3,5-difluorophenyl)-1H-pyrrole has primarily established its role as a significant structural motif and a versatile intermediate in the synthesis of more complex, biologically active molecules. The pyrrole (B145914) ring is a fundamental component in numerous compounds with biological and material science applications. nih.gov The introduction of a 3,5-difluorophenyl group onto the pyrrole nitrogen atom creates a scaffold with specific electronic properties that are of considerable interest in medicinal chemistry.

Key advancements involving this compound are centered on its use as a building block. For instance, derivatives of the this compound core have been investigated in the development of fluorescent probes for cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in inflammatory processes, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. nih.govontosight.ai The difluorophenyl-pyrrole moiety serves as a central component in these probes, highlighting its utility in creating tools for studying important biological pathways. nih.gov

Furthermore, the broader class of N-arylpyrroles, which includes this compound, has been explored for a wide range of pharmacological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiacs.org Research on related fluorinated phenyl-pyrrole structures has led to the discovery of potent inhibitors for targets like the kinesin spindle protein (KSP), which is crucial for cell division and a target for cancer therapy. nih.gov While not directly studying the title compound, this research underscores the therapeutic potential of the general scaffold. The synthesis of various functionalized pyrroles remains an active area of research, with numerous methods being developed to create diverse derivatives. nih.govresearchgate.net

Research AreaKey FindingRelevant Compounds
Medicinal Chemistry Used as an intermediate in creating fluorescent probes for COX-2. nih.gov2-(3,5-Dibromophenyl)-1-(3,5-difluorophenyl)-5-methyl-1H-pyrrole
Anticancer Research The general scaffold of fluorinated phenyl-pyrroles is used to develop Kinesin Spindle Protein (KSP) inhibitors. nih.gov(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
Organic Synthesis The compound is a readily available building block for creating more complex heterocyclic structures. fluorochem.co.ukbldpharm.comThis compound

Identification of Current Research Gaps and Challenges

Despite its utility as a synthetic intermediate, there is a notable lack of research focused on the intrinsic biological or material properties of this compound itself. The majority of available literature references the compound within the experimental sections of studies focused on its more complex derivatives.

Key Research Gaps:

Limited Biological Profiling: There is no comprehensive screening data available for the specific biological activity of this compound. Its potential as an active agent, rather than just a structural component, remains unexplored.

Underdeveloped Potential in Materials Science: Fluorinated aromatic compounds and pyrrole-based polymers are known to have applications in materials science, including in the development of organic electronics, sensors, and Covalent Organic Frameworks (COFs). fluorochem.co.ukbldpharm.com However, the potential of this compound in these areas has not been investigated.

Lack of Comparative Studies: The specific advantages conferred by the 3,5-difluoro substitution pattern over other halogenation patterns on the phenyl ring have not been systematically studied. Such studies are crucial for rational drug design and understanding structure-activity relationships (SAR). nih.gov

Challenges:

Shifting Research Focus: The primary challenge is that the compound is consistently viewed as a means to an end—a simple building block—rather than a subject of study in its own right. This perception limits the funding and research impetus to explore its unique properties.

Synthesis Optimization: While pyrrole synthesis is well-established, developing highly efficient, scalable, and environmentally friendly ("green") synthetic routes for specific derivatives like this one remains an ongoing challenge in organic chemistry. semanticscholar.org

Prognosis for Future Research Avenues and Potential Discoveries

The existing research provides a solid foundation for several promising future research directions for this compound. Exploring these avenues could unlock new applications and lead to significant discoveries.

Future Research Avenues:

Broad-Spectrum Biological Screening: A comprehensive evaluation of this compound against a wide range of biological targets (e.g., kinases, GPCRs, ion channels) could reveal unexpected pharmacological activities. This could reposition the compound from an intermediate to a lead compound.

Medicinal Chemistry and Drug Design:

Systematic Derivatization: Future work should involve the systematic synthesis of a library of derivatives based on the this compound core. By modifying the pyrrole ring at various positions, researchers could perform detailed SAR studies to develop potent and selective inhibitors for targets like COX-2, KSP, and others involved in cancer and inflammatory diseases. nih.govscispace.com

Antimicrobial Agents: Pyrrole derivatives have shown promise as antibacterial agents. biointerfaceresearch.comnih.gov Future studies could focus on developing novel antimicrobial compounds from this scaffold to combat drug-resistant pathogens like MRSA. biointerfaceresearch.com

Materials Science Applications:

Polymer and COF Synthesis: The compound's aromatic and fluorinated nature makes it a candidate for the synthesis of novel polymers and Covalent Organic Frameworks (COFs). fluorochem.co.uk These materials could possess unique electronic, optical, or porous properties suitable for applications in semiconductors, sensors, or gas storage.

Computational and In Silico Studies:

Target Prediction: Computational docking and screening simulations can be employed to predict potential biological targets for this compound and its virtual derivatives, helping to prioritize and guide experimental research efforts.

Property Modeling: Modeling studies can predict the physicochemical and material properties of polymers or other materials derived from this compound, accelerating the discovery of new functional materials.

By shifting the perspective from a simple starting material to a versatile chemical entity with its own inherent potential, future research can fully exploit the properties of this compound, leading to new innovations in both medicine and material science. ontosight.aiontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,5-difluorophenyl)-1H-pyrrole?

  • Methodology :

  • Pyrrole alkylation : React 3,5-difluorophenylboronic acid with pyrrole derivatives via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst in dioxane/H₂O at 105°C (similar to Scheme 5 in ).
  • Electrophilic substitution : Use NaH as a base to deprotonate pyrrole, followed by reaction with 3,5-difluorophenyl iodide in THF at 0°C to room temperature (analogous to alkylation steps in ).
    • Key considerations : Monitor reaction progress via TLC (silica gel, PE/EtOAc) and purify via column chromatography.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm for the difluorophenyl group and δ 6.2–6.6 ppm for pyrrole protons.
  • ¹⁹F NMR : Peaks near δ -110 ppm (meta-fluorine coupling) .
    • FT-IR : C-F stretching vibrations at 1100–1250 cm⁻¹ and pyrrole ring C-N stretching near 1500 cm⁻¹ .
    • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~193.1 (C₁₀H₇F₂N⁺).

Q. What are common impurities in synthesized this compound, and how are they mitigated?

  • Byproducts :

  • Unreacted starting materials (e.g., 3,5-difluorophenylboronic acid).
  • Di-substituted pyrroles (e.g., 1,2-bis(3,5-difluorophenyl)pyrrole).
    • Purification :
  • Recrystallize from methanol or ethanol (as in ).
  • Use preparative HPLC with a C18 column (acetonitrile/water gradient).

Advanced Research Questions

Q. How does the electronic environment of the 3,5-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insight :

  • Fluorine’s electron-withdrawing effect enhances electrophilicity at the pyrrole’s α-position, facilitating nucleophilic attacks (e.g., in Pd-catalyzed couplings) .
  • Steric hindrance from the 3,5-difluoro substitution may slow reactions compared to mono-fluorinated analogs.
    • Experimental validation : Compare reaction kinetics with 4-fluorophenyl and phenyl analogs using in situ IR or HPLC monitoring.

Q. What computational methods predict the crystal packing and intermolecular interactions of this compound?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry.
  • Use Hirshfeld surface analysis to map C-F···H and π-π interactions (as in for similar structures).
    • Validation : Compare computed lattice parameters (e.g., monoclinic system with P2₁/n space group) with experimental X-ray data .

Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Case study :

  • Replace 3,5-difluorophenyl with 2,4-difluorophenyl (see ) and test inhibition of kinase targets.
  • Introduce methyl groups at pyrrole positions 2 and 5 to assess steric effects on binding (analogous to ).
    • Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity.

Q. How can contradictory biological activity data for this compound be resolved?

  • Strategies :

  • Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases.
  • Proteomic profiling : Use LC-MS/MS to detect off-target interactions (e.g., nonspecific binding to serum proteins) .
    • Controls : Include reference compounds (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole ) to normalize inter-lab variability.

Methodological Notes

  • Synthetic scalability : For gram-scale synthesis, replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂/PPh₃ systems and optimize solvent recycling .
  • Crystallography : For X-ray analysis, grow crystals via slow evaporation from DCM/hexane and refine using SHELXL (as in ).
  • Safety : Handle fluorinated intermediates in a fume hood; use PPE for skin/eye protection (see SDS guidelines in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.